(3R,4S)-4-fluoro-N-hexyloxolan-3-amine
Description
(3R,4S)-4-Fluoro-N-hexyloxolan-3-amine is a fluorinated amine derivative featuring a tetrahydrofuran (oxolan) ring substituted with a fluorine atom at the 4-position and a hexylamine group at the 3-position. Its stereochemistry (3R,4S) is critical for its physicochemical and biological properties.
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-hexyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO/c1-2-3-4-5-6-12-10-8-13-7-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFPOWJONGLMON-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1COCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN[C@@H]1COC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine (CAS 1395080-73-5)
This compound replaces the oxolan (5-membered) ring with a tetrahydropyran (6-membered) ring. The (3S,4S) stereochemistry further distinguishes it from the target compound. Notably, its synthesis achieves 100% yield under optimized conditions, suggesting superior stability compared to oxolan derivatives .
(3R,4S)-4-Fluoropiperidin-3-amine Dihydrochloride (CAS 2925068-49-9)
Here, the oxolan ring is replaced with a piperidine (6-membered nitrogen-containing) ring. The dihydrochloride salt enhances solubility, which is advantageous for in vitro assays. Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
| Property | Oxolan Derivatives | Tetrahydropyran Derivatives | Piperidine Derivatives |
|---|---|---|---|
| Ring Size | 5-membered | 6-membered | 6-membered (with N) |
| Example Compound | This compound | (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine | (3R,4S)-4-Fluoropiperidin-3-amine |
| Key Applications | Enzyme inhibition, membrane interactions | High-yield synthesis, stability | CNS drug candidates |
Stereochemical Comparisons
The stereochemistry of fluorinated amines profoundly impacts biological activity. For example:
- This compound vs. (3S,4R)-3-Fluorooxan-4-amine Hydrochloride (CAS 1422188-16-6) : The inversion of stereochemistry at C3 and C4 alters hydrogen-bonding patterns and enzyme binding. Single-crystal X-ray studies on similar compounds confirm that stereochemical differences lead to distinct molecular packing and solubility profiles .

Pharmacological Activity Comparisons
- GABA Aminotransferase Inhibition: Fluorinated analogs like (3R,4R)-4-amino-5-fluoro-3-phenylpentanoic acid (1a) were studied as GABA-AT inhibitors. In contrast, oxolan derivatives with flexible alkyl chains may better accommodate active-site interactions.
- Peptidomimetic Applications: (3R,4R)-3-aminopyrrolidinones serve as constrained peptidomimetics in dopamine receptor modulators. The oxolan scaffold in the target compound may offer similar conformational rigidity for receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

